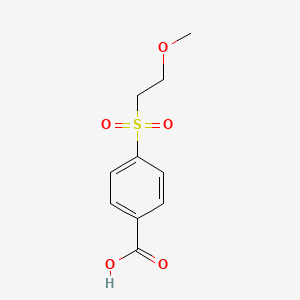

4-(2-Methoxyethanesulfonyl)benzoic acid

Description

Contextualizing the Research Significance of Sulfonyl Benzoic Acid Derivatives

Sulfonyl benzoic acid derivatives represent a class of organic compounds that are of significant interest in medicinal chemistry and materials science. Their structural framework, which combines a benzoic acid moiety with a sulfonyl group, imparts unique physicochemical properties that make them versatile scaffolds for the design of new functional molecules. The sulfonyl group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, while the carboxylic acid group can participate in various chemical reactions and biological interactions.

The research significance of this class of compounds is underscored by their diverse biological activities. Numerous studies have demonstrated their potential as therapeutic agents targeting a variety of diseases. For instance, derivatives of sulfonyl benzoic acid have been investigated as:

Enzyme Inhibitors: They have shown inhibitory activity against crucial enzymes like carbonic anhydrase, which is implicated in several pathological conditions. tandfonline.com Other research has focused on their role as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. researchgate.net

Receptor Modulators: Certain sulfonamide benzoic acid derivatives act as antagonists for receptors such as the P2Y₁₄ receptor, a target for treating inflammatory diseases like acute lung injury. nih.gov Others have been developed as allosteric modulators for receptors like MrgX1, which is a non-opioid target for potential chronic pain treatment. nih.gov

Anticancer Agents: The benzoic acid nucleus is a scaffold found in compounds with remarkable anticancer potential. researchgate.netnih.gov Research has explored various synthetic derivatives for their efficacy against different cancer cell lines. preprints.org

Antimicrobial Agents: The foundational research into sulfonamides established their role as antibacterial agents, and this area of investigation continues. openaccesspub.org

Anti-sickling Agents: Benzoic acid derivatives have also been identified as having potential in the management of sickle cell disease by interfering with the polymerization of sickle hemoglobin. iomcworld.com

Beyond medicinal applications, these compounds serve as crucial intermediates in organic synthesis, providing a platform for the construction of more complex molecular architectures. prepchem.com

Historical Development and Emerging Research Trajectories for the Compound Class

The scientific journey of sulfonyl-containing aromatic compounds has a rich history, beginning with the groundbreaking discovery of sulfonamides, or "sulfa drugs," in the 1930s. researchgate.net A pivotal moment was the finding that the dye Prontosil was a pro-drug, metabolizing in the body to the active antibacterial agent sulfanilamide. openaccesspub.orgresearchgate.net This discovery ushered in the era of antibacterial chemotherapy and led to the development of numerous sulfa drugs, such as sulfapyridine, which proved effective against infections like bacterial pneumonia. nih.gov

The historical timeline of the parent compound, benzoic acid, extends even further back, with its discovery in the 16th century from gum benzoin. wikipedia.org Its antifungal properties were identified in 1875 by Salkowski, establishing its long-standing use as a preservative. wikipedia.org

The trajectory of research on sulfonyl benzoic acid derivatives has evolved significantly from these early discoveries. While the initial focus was on broad-spectrum antibacterial activity, contemporary research is characterized by a more targeted approach. The emerging trends in academic and industrial research include:

Rational Drug Design: Modern research leverages computational modeling and a deep understanding of biological targets to design derivatives with high specificity and potency. This allows for the fine-tuning of molecules to interact with specific enzyme active sites or receptor binding pockets. nih.goviomcworld.com

Isotype-Specific Modulation: For enzymes and receptors that exist in multiple forms (isoforms), research is increasingly aimed at developing derivatives that can selectively inhibit or modulate a specific isoform, such as the tumor-associated hCA IX carbonic anhydrase, to minimize off-target effects. tandfonline.com

Optimization of Pharmacokinetic Properties: A significant research objective is to improve the "drug-like" properties of these compounds. This includes enhancing aqueous solubility, metabolic stability, and plasma protein binding profiles to ensure better bioavailability and efficacy in vivo. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Researchers are exploring novel molecular frameworks and replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to discover new chemical entities with improved therapeutic profiles. nih.gov

This evolution reflects a broader shift in medicinal chemistry from serendipitous discovery to mechanism-based, rational design of new therapeutic agents.

Scope and Objectives of Academic Inquiry Pertaining to 4-(2-Methoxyethanesulfonyl)benzoic Acid

Within the extensive family of sulfonyl benzoic acid derivatives, this compound stands as a specific molecule of interest, primarily as a synthetic intermediate and a structural motif in chemical research. clearsynth.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 4-[(2-methoxyethane)sulfonyl]benzoic acid; 4-(2-methoxyethylsulfonyl)benzoic acid | clearsynth.com |

| CAS Number | 1016888-12-2 | clearsynth.com |

| Molecular Formula | C₁₀H₁₂O₅S | |

| Molecular Weight | 244.26 g/mol |

The primary objective of academic inquiry into compounds like this compound is to utilize them as building blocks for the synthesis of more complex, high-value molecules. The specific structural features of this compound—the para-substituted benzoic acid, the sulfonyl linker, and the methoxyethyl tail—each contribute to its utility:

The Benzoic Acid Moiety: This group provides a reactive handle for a variety of chemical transformations, most commonly amide bond formation, allowing it to be coupled with amines to generate a diverse library of derivatives. nih.gov The carboxylic acid is also a key pharmacophoric feature, capable of forming critical interactions with biological targets.

The Sulfonyl Group: As a stable and strongly electron-withdrawing group, it influences the electronic properties of the benzene (B151609) ring and can act as a rigid linker. Its ability to form strong hydrogen bonds is often crucial for binding affinity to target proteins.

The Methoxyethyl Group: This flexible, polar tail can enhance solubility and be tailored to probe specific pockets within a protein's binding site. The ether oxygen can also act as a hydrogen bond acceptor, potentially contributing to the binding profile of a final compound.

Therefore, the academic scope for this compound is centered on its application in synthetic programs aimed at discovering new chemical entities with specific biological functions, drawing upon the established significance of the broader sulfonyl benzoic acid class.

Table 2: Examples of Research on Biologically Active Sulfonyl Benzoic Acid Derivatives

| Derivative Type | Research Focus | Target | Potential Application | Reference |

| 3-Sulfonamido benzoic acid derivatives | Antagonism of P2Y₁₄ Receptor | P2Y₁₄R | Anti-inflammatory, Acute Lung Injury | nih.gov |

| 2-Sulfonamidebenzamides | Allosteric Modulation | MrgX1 Receptor | Non-opioid Chronic Pain Treatment | nih.gov |

| N-Substituted 4-sulfamoylbenzoic acids | Enzyme Inhibition | Cytosolic Phospholipase A2α | Anti-inflammatory | researchgate.net |

| Benzoylthioureido benzenesulfonamides | Enzyme Inhibition | Carbonic Anhydrase Isoforms | Anticancer, other CA-related disorders | tandfonline.com |

| 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid | Occupational Health | N/A (Identified as a sensitizer) | Industrial Safety | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-15-6-7-16(13,14)9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWHNNWSNQZCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Methoxyethanesulfonyl Benzoic Acid and Its Analogs

Established Synthetic Pathways and Precursor Chemistry

Traditional synthetic routes to sulfonyl benzoic acid derivatives rely on well-documented, multi-step sequences involving functional group interconversions on a pre-existing aromatic scaffold.

The benzoic acid moiety is a fundamental structural unit. Classical and modern methods are employed for its synthesis.

Oxidation of Alkylbenzenes: A primary industrial method for producing benzoic acid and its derivatives is the liquid-phase oxidation of a methyl or alkyl group attached to the benzene (B151609) ring. tandfonline.comijcce.ac.irresearchgate.net This transformation often utilizes strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. google.comgoogle.com Commercial production frequently involves heating toluene (B28343) with cobalt acetate (B1210297) and a bromide promoter under high pressure and temperature. rsc.org However, these conditions can be harsh and may lead to decomposition of other sensitive functional groups. tandfonline.com Milder, more selective methods have been developed, such as using sodium chlorite (B76162) for aldehyde oxidation or photo-oxidation in the presence of N-bromosuccinimide (NBS). tandfonline.comthieme-connect.com

Carbonation of Organometallic Reagents: The Grignard reaction, involving the carbonation of a phenylmagnesium halide with carbon dioxide, is a classic laboratory-scale method for creating the benzoic acid core.

Hydrolysis of Nitriles: Benzonitriles can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acids. This method is effective but requires the prior synthesis of the nitrile precursor.

Biomass-Derived Routes: Modern approaches focus on sustainable feedstocks. Benzoic acid derivatives can be produced from biomass sources like lignin, coumalic acid, or quinic acid. rsc.orgescholarship.orgrsc.orgresearchgate.net For instance, a direct synthesis from glucose-derived quinic acid has been demonstrated using formic acid-mediated deoxygenation. escholarship.org Lignin can be converted to various benzoic acid derivatives through oxidative cleavage of C-C and C-O bonds. rsc.org

A common strategy involves two key stages: installing the sulfur-containing group and then attaching the side chain.

Introduction of the Sulfonyl Group:

Sulfonylation: Direct sulfonylation of an aromatic ring can be achieved using sulfonyl chlorides (R-SO₂Cl) in a Friedel-Crafts-type reaction, often catalyzed by aluminum chloride (AlCl₃). google.com

From Sulfonic Acids: Aryl sulfonic acids can be converted to sulfonyl chlorides by reacting with agents like thionyl chloride (SOCl₂) or chlorosulfonic acid. acs.orggoogle.com The sulfonyl chloride is a versatile intermediate.

Oxidation of Thiols: A common route to aryl sulfones is the oxidation of the corresponding aryl thioethers (sulfides). An aryl thiol (Ar-SH) can be alkylated with a suitable electrophile, and the resulting sulfide (B99878) (Ar-S-R) is then oxidized to the sulfone (Ar-SO₂-R) using oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

Elaboration of the Methoxyethyl Moiety:

From a Sulfonyl Chloride: An aryl sulfonyl chloride can react with sodium 2-methoxyethoxide (prepared from 2-methoxyethanol) to form the desired aryl-(2-methoxyethyl)sulfone.

From a Sulfinate Salt: Aryl sulfinate salts (Ar-SO₂Na) are excellent nucleophiles for forming sulfones. They can be prepared from the corresponding sulfonyl chloride by reduction with sodium sulfite (B76179). prepchem.comgoogle.com The sulfinate salt can then be reacted with a 2-methoxyethyl halide to install the side chain.

A hypothetical synthetic route for 4-(2-Methoxyethanesulfonyl)benzoic acid could begin with 4-methylthiophenol. Alkylation with 2-bromoethyl methyl ether followed by oxidation of the sulfide to the sulfone would yield 1-methyl-4-((2-methoxyethyl)sulfonyl)benzene. The final step would be the oxidation of the p-methyl group to a carboxylic acid. tandfonline.com

The synthesis of structurally similar sulfonyl benzoic acids provides a blueprint for the strategies applicable to the target compound. These syntheses often start with substituted toluenes or benzoic acids and build the sulfonyl functionality step-by-step. For example, the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid can be achieved by the chlorination and subsequent nitric acid oxidation of 4-methylsulfonyltoluene. google.com Another approach involves the reaction of 2-chloro-4-(chlorosulfonyl)benzoyl chloride with sodium sulfite, followed by reaction with chloroacetic acid to form the final product. prepchem.comgoogleapis.com The synthesis of sulfamoyl benzoic acid analogues often involves coupling an appropriate amine with a sulfonyl chloride derivative of a benzoic acid ester, followed by hydrolysis of the ester. nih.gov

Below is a table summarizing synthetic approaches for various related sulfonyl benzoic acid derivatives.

| Target Compound | Starting Material | Key Steps | Reference(s) |

| 2,4-Dichloro-5-sulfamoylbenzoic acid | 2,4-Dichlorobenzyl chloride | 1. Reaction with chlorosulfonic acid to form sulfonyl chloride. 2. Aminolysis and acidification. | google.com |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | 2-Chloro-4-(chlorosulfonyl)benzoyl chloride | 1. Reaction with sodium sulfite and sodium bicarbonate. 2. Reaction with chloroacetic acid. | prepchem.com |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | 4-Methylsulfonyltoluene | 1. Chlorination with chlorine gas. 2. Oxidation of methyl group with nitric acid. | google.com |

| 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid | 2-Methoxy-4-acetaminomethyl benzoate (B1203000) | 1. Reaction with chlorosulfonic acid. 2. Reaction with sodium sulfite and diethyl sulfate. | google.com |

| 4-Sulfamoylbenzoic acid (p-Carboxybenzenesulfonamide) | p-Toluenesulfonamide | 1. Oxidation of methyl group using an alkali metal halate and a Brønsted acid. | google.com |

Novel Synthetic Routes and Process Optimization

Recent advancements in chemical synthesis focus on developing more sustainable, efficient, and cost-effective methods. These principles are being applied to the synthesis of benzoic acid derivatives and related sulfonyl compounds.

Green chemistry aims to reduce the environmental impact of chemical processes. Key strategies in the synthesis of benzoic acid derivatives include:

Renewable Feedstocks: As mentioned, a significant development is the use of biomass to produce aromatic platform chemicals. rsc.orgescholarship.orgrsc.orgresearchgate.netresearchgate.net Lignin, a major component of wood, can be catalytically converted into valuable benzoic acid derivatives, providing a sustainable alternative to petroleum-based starting materials. rsc.org

Benign Solvents: Traditional syntheses often use volatile and toxic organic solvents. Research is focused on using environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or performing reactions under solvent-free conditions. rsc.org

Energy Efficiency: Developing reactions that proceed under milder conditions (lower temperature and pressure) reduces energy consumption. For example, the photo-oxidation of toluene derivatives using visible light offers a low-energy alternative to high-temperature methods. rsc.org

Catalysis is central to modern organic synthesis, offering pathways with higher selectivity, lower waste, and milder reaction conditions.

Catalytic Oxidation: The oxidation of a toluene precursor to a benzoic acid is a key step that benefits from catalysis. While traditional methods use stoichiometric strong oxidants, catalytic systems using transition metals like cobalt or manganese with air or pure oxygen as the oxidant are common. ijcce.ac.irresearchgate.netresearchgate.net Newer systems use heterogeneous catalysts that can be easily recovered and reused, reducing waste. rsc.org For instance, a method using a supported reagent and a carboxylic acid promoter allows for the oxidation of toluene to benzoic acid with air at atmospheric pressure. rsc.org Vapor-phase oxidation over catalysts like silver vanadate (B1173111) is another approach. google.com

Catalytic C-S Bond Formation: The formation of the aryl sulfone C-S bond has seen significant progress through transition-metal catalysis. organic-chemistry.orgrsc.orgacs.orgresearchgate.netscite.ai

Palladium- and Copper-catalyzed reactions: Cross-coupling reactions catalyzed by palladium or copper are widely used. For example, the coupling of aryl halides or arylboronic acids with sulfinic acid salts can produce aryl sulfones in good yields. organic-chemistry.org Copper-catalyzed coupling of aryl halides with sulfinic acid salts is also an effective method.

Transition-Metal-Free Routes: To avoid the cost and potential toxicity of transition metals, metal-free methods are being developed. One such approach involves the reaction of aryne precursors with sodium sulfinates, which proceeds under mild conditions to afford structurally diverse sulfones. acs.org

Below is a table comparing different catalytic approaches for key transformations.

| Transformation | Catalytic System | Substrates | Key Features | Reference(s) |

| Oxidation of Toluene to Benzoic Acid | Cobalt Acetate / Bromide Promoter | Toluene | Industrial standard; high temperature and pressure. | rsc.org |

| Oxidation of Toluene to Benzoic Acid | Heterogeneous Supported Reagent / Air | Toluene | Mild conditions (atmospheric pressure), solvent-free. | rsc.org |

| Oxidation of Toluene to Benzoic Acid | MnO₂/NHPI | Sawdust-derived aromatics | Conversion of biomass-derived toluene to benzoic acid at 100 °C. | researchgate.net |

| Aryl Sulfone Formation | Palladium / Xantphos | Aryl Halides + Sulfinic Acid Salts | Broad substrate scope, use of a specific bidentate ligand is crucial. | organic-chemistry.org |

| Aryl Sulfone Formation | Copper(I) Iodide / L-proline | Aryl Halides + Sulfinic Acid Salts | Good to excellent yields, tolerates a wide range of functional groups. | google.com |

| Aryl Sulfone Formation | Transition-metal-free (Aryne chemistry) | o-Silyl Aryl Triflates + Sodium Sulfinates | Mild, robust, and avoids transition metals. | acs.org |

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These derivatives are instrumental in exploring structure-activity relationships (SAR) and developing compounds with tailored properties. Strategic derivatization can be approached by modifying the carboxylic acid group, altering the substitution pattern on the aromatic ring, or introducing isotopic labels for specialized studies.

Chemical Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a primary target for derivatization due to its reactivity. colostate.edu Common modifications include conversion to esters, amides, and other related functional groups, which can significantly alter the compound's polarity, solubility, and biological interactions. colostate.eduthermofisher.com

Key derivatization strategies at the carboxyl group include:

Esterification: The conversion of the carboxylic acid to an ester is a fundamental modification. This can be achieved through various methods, such as reaction with an alcohol in the presence of an acid catalyst or by first converting the carboxylic acid to a more reactive intermediate like an acid chloride. researchgate.net For instance, treatment of a benzoic acid derivative with thionyl chloride (SOCl₂) yields the corresponding acyl chloride, which readily reacts with various alcohols or phenols to form esters. researchgate.net Alkylation is another method to produce esters, and reagents like dimethylformamide dialkylacetals can be employed. colostate.edu Specialized reagents have also been developed for creating ester derivatives for analytical purposes, such as 4'-bromophenacyl triflate, which reacts with carboxylates to form 4'-bromophenacyl esters for HPLC analysis. nih.gov

Amidation: The formation of amides is another crucial derivatization pathway. Water-soluble carbodiimides, most notably 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are widely used to couple carboxylic acids with primary or secondary amines, hydrazines, or hydroxylamines. thermofisher.comnih.gov The efficiency of EDAC-mediated coupling can often be enhanced by the addition of N-hydroxysulfosuccinimide (NHSS). thermofisher.com In organic solvents, coupling reagents common in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are effective. thermofisher.com

Conversion to Aliphatic Amines: A multi-step process can convert the carboxylic acid into an aliphatic amine. This involves coupling the activated carboxylic acid with a half-protected diamine, followed by the removal of the protecting group (e.g., a t-BOC group) to yield a primary amine. thermofisher.com

The following table summarizes common derivatization reactions for the carboxylic acid functionality.

| Reaction Type | Reagents/Method | Product Functional Group | Reference |

| Esterification | Alcohol/Acid Catalyst or Thionyl Chloride followed by Alcohol | Ester | researchgate.net |

| Amidation | Amine + EDAC/NHSS (aqueous) or DCC (organic) | Amide | thermofisher.com |

| Amine Conversion | Half-protected diamine followed by deprotection | Aliphatic Amine | thermofisher.com |

| Analytical Derivatization | 4'-bromophenacyl triflate | Bromophenacyl Ester | nih.gov |

Structural Diversification via Aromatic Ring Substitutions

Introducing or modifying substituents on the benzene ring provides a powerful means to modulate the electronic and steric properties of the molecule. The nature of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the existing substituents. Both the carboxylic acid (-COOH) and the sulfonyl (-SO₂R) groups are deactivating and meta-directing. msu.eduyoutube.com Consequently, direct electrophilic substitution on this disubstituted ring would be challenging and is expected to direct incoming electrophiles to the positions ortho to the carboxylic acid group (and meta to the sulfonyl group).

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group. masterorganicchemistry.com

Halogenation: Introducing a halogen (e.g., -Cl, -Br) using a reagent like Br₂ with a Lewis acid catalyst such as FeBr₃. rutgers.edulibretexts.org

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to add a sulfonic acid (-SO₃H) group. masterorganicchemistry.com

Given the difficulty of direct substitution, a more practical approach to achieving structural diversity on the aromatic ring is to employ starting materials that already possess the desired substitution pattern. For example, a synthetic route for an analog, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, begins with 2-methoxy-4-acetamido methyl benzoate. google.comgoogle.com In this precursor, the activating methoxy (B1213986) group directs the subsequent chlorosulfonation reaction. google.comgoogle.com

The table below outlines strategies for diversifying the aromatic ring.

| Strategy | Description | Example Reaction | Reference |

| Direct Substitution | Introduction of a new substituent onto the existing ring structure. | Nitration with HNO₃/H₂SO₄ | masterorganicchemistry.com |

| Synthesis from Substituted Precursors | Building the molecule from a benzene ring that already contains the desired substituents. | Synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid from a substituted benzoate precursor. | google.comgoogle.com |

| Reduction of Substituents | Conversion of an existing substituent to another functional group, such as the reduction of a nitro group to an amine. | Reduction of a nitro group using H₂ and a catalyst or metals in acid. | msu.edu |

Preparation of Labeled Analogs for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for a variety of scientific investigations, including mechanistic studies, metabolic tracing, and in vivo imaging. researchgate.netresearchgate.net The synthesis of labeled versions of this compound and its analogs can be achieved by incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹¹C, ¹⁴C).

Methods for preparing labeled analogs include:

Labeling via the Carboxylic Acid: The carboxyl group is a convenient site for introducing a label. For example, positron emission tomography (PET) imaging agents can be synthesized by esterifying the carboxylic acid with a radiolabeled alcohol, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate, to produce a [¹¹C]methyl ester. nih.gov

Labeling of the Aromatic Ring: Hydrogen-deuterium exchange can be used to label the aromatic ring. This can sometimes be accomplished by heating the compound in the presence of a deuterated acid catalyst. rutgers.edu

Synthesis from Labeled Precursors: A highly effective strategy involves incorporating the isotopic label early in the synthetic sequence by using a labeled starting material. researchgate.net This ensures the label is placed in a metabolically stable position. For example, the methoxy group could be labeled by using a labeled methylating agent during its introduction in the synthesis.

The choice of isotope and its position within the molecule are critical and depend on the intended application of the labeled compound. researchgate.net

The following table details potential strategies for isotopic labeling.

| Labeling Position | Isotope | Method | Application | Reference |

| Carboxylic Acid | ¹¹C, ¹⁴C | Esterification with a labeled alcohol (e.g., [¹¹C]CH₃I) | PET Imaging, Metabolism Studies | nih.gov |

| Aromatic Ring | ²H (Deuterium) | Hydrogen-Deuterium exchange with a deuterated acid | Mechanistic Studies | rutgers.edu |

| Methoxy Group | ¹³C, ¹⁴C, ³H | Synthesis using a labeled methylating agent | Metabolism, Mechanistic Studies | researchgate.net |

| Ethanesulfonyl Chain | ¹³C, ³H | Synthesis from a labeled ethoxy precursor | Metabolism, Mechanistic Studies | researchgate.net |

Mechanistic Organic Chemistry: Reactivity and Transformation of 4 2 Methoxyethanesulfonyl Benzoic Acid

Electrophilic Aromatic Substitution Reactivity of the Benzoic Acid Moiety

The reactivity of the benzene (B151609) ring in 4-(2-Methoxyethanesulfonyl)benzoic acid towards electrophilic aromatic substitution is significantly influenced by the two substituents: the carboxylic acid group (-COOH) and the 2-methoxyethanesulfonyl group (-SO2CH2CH2OCH3). Both of these groups are electron-withdrawing and therefore deactivate the aromatic ring towards electrophilic attack, making the reaction slower than with benzene itself. libretexts.orgsavemyexams.com

The carboxylic acid group is a meta-directing deactivator. youtube.com This is due to the electron-withdrawing inductive effect of the oxygen atoms and the resonance effect, which withdraws electron density from the ortho and para positions, leaving the meta position as the most electron-rich and thus the preferred site for electrophilic attack. libretexts.orgyoutube.com Similarly, the sulfonyl group (-SO2-) is a strong electron-withdrawing group and also a meta-director. youtube.comnumberanalytics.com The sulfur atom, being bonded to two highly electronegative oxygen atoms, is highly electron-deficient and deactivates the ring through a strong inductive effect and resonance. youtube.comacs.org

Given that both substituents direct incoming electrophiles to the meta position relative to themselves, and they are para to each other, the positions meta to the carboxylic acid group are ortho to the sulfonyl group, and the positions meta to the sulfonyl group are ortho to the carboxylic acid group. Therefore, electrophilic substitution on this compound will occur at the positions ortho to the carboxylic acid group and meta to the sulfonyl group (positions 3 and 5).

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid functional group is a versatile center for a variety of chemical transformations.

Esterification Reactions and Kinetic Studies

Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. iajpr.comyoutube.com For this compound, this reaction would involve heating the acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid. core.ac.uktcu.edu The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.

Kinetic studies of esterification reactions often reveal that the rate is dependent on the concentrations of the carboxylic acid, the alcohol, and the catalyst. The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. core.ac.uk

Table 1: Examples of Esterification Reactions of Benzoic Acid Derivatives This table is illustrative and provides general conditions for esterification.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Reference |

| Benzoic Acid | Dodecan-1-ol | 4-Methylbenzene-1-sulfonic acid | 110 °C, 180 min | Dodecyl benzoate (B1203000) | core.ac.uk |

| Benzoic Acid | Methanol | Sulfuric Acid | Reflux, 45 min | Methyl benzoate | tcu.edu |

| p-Hydroxy Benzoic Acid | Paracetamol | Sulfuric Acid | Reflux, 2 hrs | 4-acetamidophenyl-4-hydroxybenzoate | iajpr.com |

Amide Bond Formation and Peptide Coupling Strategies

The carboxylic acid group of this compound can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. rsc.org Common methods for amide bond formation involve the use of coupling reagents. youtube.comyoutube.com These reagents react with the carboxylic acid to form a more reactive intermediate, which is then readily attacked by the amine.

Peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are effective for this purpose. youtube.comnih.gov The reaction proceeds through the formation of an O-acylisourea intermediate, which then reacts with the amine to form the amide bond. youtube.com Alternative strategies include the conversion of the carboxylic acid to a thioester, which then reacts with the amine. rsc.orgresearchgate.net

Conversion to Acid Chlorides and Other Activated Derivatives

A common method to activate a carboxylic acid is to convert it into an acid chloride. This can be achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). chemicalbook.comprepchem.com For instance, 4-methoxybenzoic acid is converted to 4-methoxybenzoyl chloride using thionyl chloride. prepchem.com Similarly, 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoic acid is converted to its corresponding acid chloride using thionyl chloride. google.com

The resulting acid chloride, 4-(2-Methoxyethanesulfonyl)benzoyl chloride, is a highly reactive intermediate. It can readily react with a variety of nucleophiles, such as alcohols to form esters and amines to form amides, often under milder conditions than the original carboxylic acid. google.com

Reactivity of the Sulfonyl and Methoxyethyl Linkages

The sulfonyl group (-SO2-) is generally stable and resistant to many chemical transformations due to the strong sulfur-oxygen bonds. nih.gov It is considered a robust functional group. nih.gov However, the C-S bond can be cleaved under certain reductive conditions, although this is not a common reaction. The sulfonyl group's primary influence is electronic, withdrawing electron density from the aromatic ring. acs.org

The methoxyethyl group (-CH2CH2OCH3) is an ether linkage. Ethers are generally quite stable and unreactive. However, the ether bond can be cleaved under harsh acidic conditions, for example, with strong hydrohalic acids like HBr or HI. The cleavage of methoxy (B1213986) groups, particularly in the context of protecting group chemistry, can also be achieved under specific conditions, such as with strong Lewis acids or via radical reactions, though these are typically more specialized methods. researchgate.netuniversiteitleiden.nl In the context of siRNA, the 2'-methoxyethyl group has been shown to improve specificity and activity. nih.govnih.gov

Redox Chemistry of the Compound and its Derivatives

The redox chemistry of this compound is primarily associated with the sulfonyl and carboxylic acid groups. The sulfonyl group is in a high oxidation state (S(VI)) and is generally considered redox-inactive under typical organic reaction conditions. However, electrochemical methods can be employed to activate sulfonyl compounds. dntb.gov.ua For instance, redox-active benzimidazolium sulfonamides have been developed as thiolating reagents. rsc.org

The carboxylic acid group can undergo oxidative decarboxylation under specific conditions, for example, in the presence of strong oxidizing agents or peroxyl radicals, to produce a carbon dioxide molecule and an aryl radical. nih.gov However, this is a relatively high-energy process. The aromatic ring itself can be oxidized under very harsh conditions, but this typically leads to degradation of the molecule. The reduction of the carboxylic acid group to an alcohol is possible using strong reducing agents like lithium aluminum hydride (LiAlH4), although this would also likely reduce other susceptible functional groups.

Strategic Applications in Chemical Synthesis and Materials Science Research

Utilization as a Building Block in Complex Molecule Synthesis

The bifunctional nature of 4-(2-Methoxyethanesulfonyl)benzoic acid, possessing both a nucleophilic/electrophilic carboxylic acid group and a polar sulfonyl group, makes it a versatile building block in organic synthesis. These features allow for its incorporation into larger, more complex molecular architectures through various chemical transformations.

Role in Medicinal Chemistry Intermediates

While the direct application of this compound as a key intermediate in the synthesis of specific commercial drugs is not extensively documented in publicly available literature, the broader class of substituted benzoic acids is fundamental to medicinal chemistry. For instance, structurally related compounds such as 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid serve as crucial intermediates in the synthesis of antipsychotic medications like amisulpride. sigmaaldrich.com This highlights the potential of sulfonyl-containing benzoic acid scaffolds in the development of new therapeutic agents. The synthesis of intermediates for cardiotonic drugs like Sulmazole and Isomazole also relies on methoxy-benzoic acid derivatives, further underscoring the importance of this class of compounds in drug discovery and development. aablocks.com

Applications in Agrochemical Research (e.g., Herbicidal Scaffolds)

In the field of agrochemicals, benzoic acid derivatives are integral to the structure of many herbicides. For example, compounds with a 4-methylsulfonyl benzoic acid backbone are known intermediates in the creation of certain herbicidal agents. The structural similarity suggests that this compound could potentially be explored as a scaffold in the design of new herbicides. Research into the discovery of novel herbicides, such as pyroxasulfone, often involves the exploration of molecules containing sulfonyl groups, indicating a continued interest in this functional group for developing new crop protection agents.

Development of Functional Materials and Probes

The distinct properties of this compound, including its polarity and potential for hydrogen bonding, make it an interesting candidate for the development of functional materials and chemical probes.

Incorporation into Polymeric Structures

The incorporation of benzoic acid derivatives into polymer backbones is a known strategy for modifying the properties of materials. For example, polysulfone membranes have been functionalized with 4-(chloromethyl)benzoic acid to enhance their hemocompatibility for applications in blood purification. Similarly, benzoic acid fragments have been integrated into polydimethylsiloxane (B3030410) structures. These examples demonstrate the principle that this compound could potentially be used to impart specific functionalities, such as hydrophilicity and selective binding capabilities, to a variety of polymeric materials.

Design of Ligands for Coordination Chemistry Studies

Benzoic acid and its derivatives are widely used as ligands in coordination chemistry to construct metal-organic frameworks (MOFs) and other coordination complexes. The carboxylic acid group can coordinate to metal ions in various modes, while the other substituents on the benzene (B151609) ring can influence the resulting structure and properties of the complex. Although specific studies detailing the use of this compound as a ligand are not prominent, the extensive research on similar benzoic acid ligands suggests its potential for creating novel coordination compounds with interesting structural and functional properties.

Precursor in Stereoselective Synthesis

Currently, there is a lack of specific information in the scientific literature regarding the use of this compound as a precursor in stereoselective synthesis.

Molecular and Cellular Biological Interactions: Research Perspectives Excluding Clinical Data

Investigation of Molecular Target Interactions and Binding Mechanisms

The interactions of small molecules with biological targets are fundamental to their pharmacological effects. For derivatives of benzoic acid, these interactions often involve enzymes and cellular receptors.

Benzoic acid derivatives have been investigated for their ability to modulate the activity of various enzymes. For instance, compounds with a similar benzoic acid scaffold have been shown to interact with enzymes involved in inflammatory processes. While direct studies on "4-(2-Methoxyethanesulfonyl)benzoic acid" are not available, related molecules like 4-(Methanesulfonylmethyl)benzoic acid have been considered in the design of enzyme inhibitors. The sulfonyl group, a key feature of "this compound", is known to enhance the acidity of the molecule, a property that can be critical for improving binding to target proteins.

Derivatives of 4-sulfamoylbenzoic acid have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the arachidonic acid cascade which leads to the formation of inflammatory mediators. researchgate.net This suggests that the benzoic acid backbone coupled with a sulfonyl-containing group can be a key structural motif for enzyme inhibition.

Interactive Data Table: Enzyme Inhibition by Benzoic Acid Derivatives

| Compound | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| 4-(Methanesulfonylmethyl)benzoic acid | Enzymes in inflammatory pathways (e.g., COX, LOX) | Potential for inhibition | |

| 4-Sulfamoylbenzoic acid derivatives | Cytosolic phospholipase A2α (cPLA2α) | Inhibition | researchgate.net |

The design of ligands for specific receptors is a cornerstone of medicinal chemistry. Benzoic acid derivatives are frequently used as intermediates in the design of receptor modulators. The structural features of these molecules, including the benzoic acid core and its substituents, play a crucial role in their binding affinity and selectivity for various receptors.

For example, research on 4-hydroxy-benzoic acid has demonstrated its ability to act as a phytoestrogen by binding to the estrogen receptor α (ERα). mdpi.com This interaction leads to the proliferation of ER-positive breast cancer cells and is mediated through the activation of downstream signaling pathways. mdpi.com This highlights the potential for benzoic acid derivatives to engage with nuclear hormone receptors, a class of proteins that regulate gene expression.

Modulation of Cellular Pathways and Processes

The biological activity of a compound is often manifested through its ability to modulate complex cellular pathways.

The maintenance of protein homeostasis, or proteostasis, is critical for cellular health and is managed by two primary degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). nih.govmdpi.com The UPP is responsible for the degradation of most intracellular proteins, playing a key role in cell cycle regulation, apoptosis, and DNA damage response. mdpi.comnih.gov The ALP is involved in the degradation of bulk cytoplasmic material, including large protein aggregates and defective organelles. nih.govnih.gov

Studies on benzoic acid derivatives isolated from Bjerkandera adusta have shown that these compounds can promote the activity of both the UPP and, in particular, the ALP in human fibroblasts. nih.gov Specifically, compounds like 3-chloro-4-methoxybenzoic acid were found to be putative binders of cathepsins B and L, key lysosomal proteases, leading to a significant activation of these enzymes. nih.gov Given that the activity of both the UPP and ALP declines with age, the hydroxybenzoic acid scaffold is considered a promising candidate for developing novel modulators of the proteostasis network. nih.gov

Fundamental Biological Activity Assessments (e.g., Antimicrobial, Antioxidant, Anti-inflammatory at Cellular Level)

Initial assessments of a compound's biological activity often include screening for antimicrobial, antioxidant, and anti-inflammatory properties at the cellular level.

Derivatives of benzoic acid have demonstrated a range of biological activities. For instance, various phenolic acids, including benzoic acid derivatives, have shown anti-inflammatory and antimicrobial potential. nih.gov The anti-inflammatory activity of some phenolic acids is attributed to their ability to reduce the expression of pro-inflammatory cytokines. nih.gov

Studies on thioureides of 2-(4-methylphenoxymethyl) benzoic acid and 2-(4-ethyl-phenoxymethyl) benzoic acid have revealed specific antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govresearchgate.netnih.gov

The antioxidant properties of benzoic acid derivatives are well-documented and are often linked to the number and position of hydroxyl groups on the benzene (B151609) ring. semanticscholar.orgnih.govmdpi.com These compounds can act as free radical scavengers. semanticscholar.orgresearchgate.net However, even non-hydroxylated benzoic acid derivatives can exhibit some level of antioxidant activity. mdpi.com

The anti-inflammatory potential of benzoic acid derivatives has been demonstrated in various studies. For example, 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid was shown to strongly suppress TPA-induced inflammation in mice, with the carboxylic acid and lipophilic terpene moieties being important for its activity. nih.gov At the cellular level, some polysaccharides have been shown to exert anti-inflammatory effects by inhibiting the expression of iNOS, COX-2, and pro-inflammatory cytokines in LPS-stimulated macrophages. mdpi.com While not a benzoic acid derivative itself, this highlights a common mechanism of anti-inflammatory action that could be shared by "this compound".

Interactive Data Table: Biological Activities of Benzoic Acid Derivatives

| Compound/Derivative Class | Biological Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Antimicrobial | Specific activity against bacteria and fungi. | nih.govresearchgate.net |

| Thioureides of 2-(4-ethyl-phenoxymethyl) benzoic acid | Antimicrobial | MICs ranging from 3.9 µg/mL to 250 µg/mL. | nih.gov |

| Hydroxybenzoic acids | Antioxidant | Activity depends on the number and position of hydroxyl groups. | semanticscholar.orgnih.govmdpi.com |

| 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid | Anti-inflammatory | Suppressed TPA-induced inflammation. | nih.gov |

Based on a comprehensive search of available scientific literature, there is currently no specific research data available on the molecular and cellular biological interactions of the chemical compound This compound .

Therefore, it is not possible to provide an article detailing the mechanistic studies of its antimicrobial activity, its antioxidant and radical scavenging pathways, or its anti-inflammatory pathways at the molecular level as requested. The information necessary to populate the outlined sections is absent from the public research domain.

Searches for the biological activity of this specific compound did not yield any relevant results. While research exists for other benzoic acid derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but distinct molecules. Without any dedicated studies on its antimicrobial, antioxidant, or anti-inflammatory properties, an accurate and scientifically sound article adhering to the provided outline cannot be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlating Structural Features with Biological Activities

The biological activity of a molecule like 4-(2-methoxyethanesulfonyl)benzoic acid is intrinsically linked to its chemical structure. The nature, position, and orientation of its functional groups dictate how it interacts with biological macromolecules, such as enzymes and receptors.

The substitution pattern on the benzoic acid ring is a critical determinant of bioactivity. In related benzoic acid derivatives, two primary features are considered essential for potent activity: a phenyl core that facilitates hydrophobic interactions and hydrophilic substituents that enable binding with polar amino acid residues at a target site. iomcworld.com The sp2 hybridized carbons of the aromatic ring create a planar structure, which can be advantageous for fitting into the binding pockets of drug targets. iomcworld.comresearchgate.net

The electronic properties of substituents on the phenyl ring significantly influence binding affinity and reactivity.

Electron-Withdrawing Groups (EWGs): The sulfonyl group (–SO₂) in the subject compound is a powerful EWG. EWGs can modulate the acidity of the carboxylic acid proton and influence the charge distribution across the aromatic ring, which can be crucial for electrostatic or hydrogen bonding interactions with a receptor. Studies on related compounds, such as halogenated benzoic acids (e.g., p-chlorobenzoic acid, p-bromobenzoic acid), show that the type and position of the EWG can fine-tune activity. researchgate.net

Electron-Donating Groups (EDGs): While the primary substituent in this compound is electron-withdrawing, the introduction of EDGs (like methoxy (B1213986) or amino groups) in analogous structures, such as 2-amino-4-methoxybenzoic acid, can increase electron density in the ring and alter binding modes. nih.gov The interplay between EDGs and EWGs on the same ring can create specific electronic profiles for optimized biological activity.

The position of substituents is equally important. The para-substitution pattern in this compound places the sulfonyl moiety directly opposite the carboxylic acid. This arrangement can be optimal for molecules designed to span a binding site, with the carboxylate group interacting with a positively charged or polar region and the sulfonyl group interacting with another.

Table 1: Influence of Benzoic Acid Substituents on Biological Activity in Analogous Compounds

| Substituent Type | Example from Analogs | General Effect on Bioactivity | Reference |

| Halogens (EWG) | p-Fluorobenzoic acid, p-Chlorobenzoic acid | Can enhance binding affinity through halogen bonding and by modifying ring electronics; reported to have anti-sickling properties. | iomcworld.comresearchgate.net |

| Nitro (Strong EWG) | p-Nitrobenzoic acid | Significantly alters electronic character, potentially increasing binding to specific targets. | researchgate.net |

| Methyl (Weak EDG) | 4-Methyl-2-(2-methylanilino)benzoic acid | Provides a small hydrophobic interaction point and can influence conformation through steric effects. | researchgate.netnih.gov |

| Methoxy (Strong EDG) | 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid | Donates electron density to the ring and can act as a hydrogen bond acceptor. | google.com |

The side chain provides the subject compound with its unique properties.

The Sulfonyl Moiety (–SO₂–): The sulfonyl group is a key functional group in many pharmacologically active molecules. It is metabolically robust and acts as a strong hydrogen bond acceptor through its two oxygen atoms. mdpi.com In compounds like 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, the sulfonamide group (a close relative of the sulfonyl group) is crucial for potent and selective inhibition of enzymes like 12-lipoxygenase. nih.gov The sulfonyl group in this compound serves as a rigid, polar anchor that can form strong, directional hydrogen bonds with receptor sites.

The Methoxyethyl Moiety (–CH₂CH₂OCH₃): This group confers several important properties.

Flexibility: The ethyl linker provides rotational freedom, allowing the terminal methoxy group to orient itself optimally within a binding pocket.

Hydrophobic Interactions: The ethyl portion of the chain can still participate in weaker hydrophobic or van der Waals interactions.

In studies of lysophosphatidic acid (LPA) receptor agonists, modifications to similar side chains were used to modulate activity, demonstrating that the nature of this "tail group" is critical for potency and selectivity. nih.gov

Rational Design and Synthesis of Analogs for Enhanced Properties

The rational design of analogs is a cornerstone of medicinal chemistry, aimed at improving a lead compound's efficacy, selectivity, and pharmacokinetic profile. Research on sulfamoyl benzoic acid (SBA) analogs provides a clear blueprint for how a molecule like this compound could be systematically modified. nih.gov In that study, researchers designed and synthesized new analogs by making isosteric replacements (e.g., substituting a sulfur atom with an -NH-SO₂- group) and modifying three key regions of the molecule: the carbon linker, the tail group, and the head group. nih.gov This approach led to the discovery of highly potent and specific agonists for the LPA₂ receptor. nih.gov

Synthetic strategies for producing such analogs often involve multi-step processes. For example, the synthesis of related sulfonyl benzoic acids has been achieved through the oxidation of the corresponding methylarenes using air and a cobalt acetate (B1210297) catalyst, or through chlorosulfonation followed by reaction with other reagents. google.comresearchgate.net The synthesis of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid from 4-acetylbenzoic acid highlights a Claisen condensation strategy to build complex side chains on a benzoic acid core. mdpi.com

Table 2: Rational Design Strategies Applied to Analogous Structures

| Modification Strategy | Example from Analogous Research | Purpose of Modification | Reference |

| Head Group Modification | Varying substituents on the benzoic acid ring of SBA analogues. | To optimize interactions with the primary binding site of the receptor. | nih.gov |

| Linker Modification | Changing the length of the carbon chain connecting functional groups. | To adjust the distance and geometric orientation between key interaction points. | nih.gov |

| Tail Group Modification | Altering the terminal functional group (e.g., isoindole-1,3-dione). | To explore additional binding pockets and improve properties like selectivity and potency. | nih.gov |

| Isosteric Replacement | Replacing a sulfide (B99878) (-S-) with a sulfamoyl (-NH-SO₂-) group. | To improve metabolic stability and introduce new hydrogen bonding capabilities. | nih.gov |

Conformational Analysis and its Influence on Reactivity and Interactions

The three-dimensional conformation of a molecule is critical to its biological function. This compound has significant conformational flexibility due to several single bonds with low rotational barriers: the C-C and C-O bonds in the methoxyethyl chain, the C-S bond, and the bond connecting the sulfonyl group to the aromatic ring. nih.gov

Ring and Substituent Planarity: X-ray crystallography studies of related molecules, such as 4-(2-benzoylethyl)benzoic acid, show that functional groups directly attached to a benzene (B151609) ring tend to be nearly coplanar with the ring to allow for maximum electronic conjugation. nih.gov It is therefore highly probable that the C-S bond of the sulfonyl group and the C-C bond of the carboxyl group in this compound lie close to the plane of the benzene ring.

Side-Chain Conformation: The flexible methoxyethylsulfonyl side chain can adopt numerous conformations. The specific torsion angles (the angles between planes defined by atoms along the chain) will be influenced by both intramolecular forces (e.g., steric repulsion, dipole interactions) and intermolecular forces within a crystal or a receptor binding site. nih.gov

Computational and Theoretical Chemical Studies of 4 2 Methoxyethanesulfonyl Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and properties of molecules. These methods, particularly Density Functional Theory (DFT), provide valuable insights into the fundamental characteristics of a compound like 4-(2-Methoxyethanesulfonyl)benzoic acid.

Density Functional Theory (DFT) Applications

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For various benzoic acid derivatives, FMO analysis has been used to understand their reaction mechanisms and potential biological activity. For instance, in the study of 4-mercaptobenzoic acid, the HOMO-LUMO gap was theoretically determined to provide insights into its chemical behavior.

The following table illustrates typical parameters obtained from FMO analysis for a generic benzoic acid derivative, as specific data for this compound is not available in the provided search results.

| Parameter | Description | Typical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability |

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In drug discovery and materials science, MD simulations are used to predict how a compound might interact with a biological target, such as a protein, or how it behaves in a specific environment. For example, MD simulations can be used to study the binding of a ligand to a receptor's active site, providing details about the stability of the complex and the key interactions involved. While specific MD simulation studies involving this compound are not detailed in the provided search results, this technique is a standard approach for investigating the interaction of small molecules with biological macromolecules.

In Silico Prediction of Reactivity and Mechanistic Pathways

In silico methods encompass a variety of computational techniques used to predict the chemical reactivity and potential reaction mechanisms of a compound. These studies can provide insights into a molecule's metabolic fate, toxicity, or its mechanism of action as a drug. For instance, the prediction of activity spectra for substances (PASS) algorithm can forecast the biological activities of a molecule based on its structure. Computational tools can also be used to model reaction pathways, identify transition states, and calculate activation energies, which helps in understanding how a reaction is likely to proceed. While specific in silico reactivity predictions for this compound were not found, studies on related compounds demonstrate the utility of these methods in chemical research.

Computational Design of Novel Derivatives

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. By starting with a lead compound, such as this compound, researchers can computationally modify its structure to enhance its activity, improve its selectivity, or reduce potential toxicity. This process often involves techniques like quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking to guide the design of new derivatives. For example, new benzimidazolyl diketo acid derivatives have been designed and synthesized based on the required features for inhibiting a specific enzyme. Although specific examples of computationally designed derivatives of this compound are not available in the search results, the general principles of computational design are widely applied in medicinal chemistry and materials science.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural confirmation of 4-(2-Methoxyethanesulfonyl)benzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including ¹H and ¹³C NMR, is the cornerstone for elucidating the precise molecular structure.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to each type of proton. The aromatic protons on the disubstituted benzene (B151609) ring would appear as distinct doublets in the downfield region. The protons of the ethyl group in the methoxyethanesulfonyl chain would present as two triplets, while the methoxy (B1213986) group would yield a sharp singlet. The acidic proton of the carboxyl group would typically appear as a broad singlet at a very downfield chemical shift.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Signals would correspond to the carboxyl carbon, the quaternary and protonated carbons of the aromatic ring, the two methylene (B1212753) carbons of the ethyl chain, and the methoxy carbon.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from analyses of structurally similar compounds like 4-methoxybenzoic acid and other substituted benzoic acids. spectrabase.comrsc.orgchemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for Benzoic Acid Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Attribution |

|---|---|---|---|

| Carboxylic Acid (Ar-COOH) | ~12.0-13.0 | Broad Singlet | Highly deshielded acidic proton. |

| Aromatic (Ar-H ortho to COOH) | ~7.9-8.1 | Doublet | Deshielded by the electron-withdrawing carboxyl and sulfonyl groups. |

| Aromatic (Ar-H ortho to SO₂) | ~7.0-7.5 | Doublet | Influenced by the sulfonyl group. |

| Methylene (-SO₂-CH₂-) | ~3.6-3.8 | Triplet | Adjacent to the sulfonyl group. |

| Methylene (-CH₂-O-) | ~3.5-3.7 | Triplet | Adjacent to the ether oxygen. |

| Methoxy (-OCH₃) | ~3.3-3.4 | Singlet | Protons of the terminal methyl group. |

Data is illustrative and based on general principles and data for related compounds. researchgate.net

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ corresponds to the O-H stretching of the hydrogen-bonded carboxylic acid. docbrown.info A sharp, strong absorption peak around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration. researchgate.net The presence of the sulfonyl group (SO₂) would be confirmed by two strong stretching bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). Other significant peaks include C-O-C stretching for the ether linkage and various bands corresponding to the substituted aromatic ring. nist.govresearchgate.net

Table 2: Key IR Absorption Bands for Functional Group Identification

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching, H-bonded | 2500-3300 (broad) |

| Carbonyl (C=O) | Stretching | 1680-1710 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1300-1350 |

| Sulfonyl (S=O) | Symmetric Stretching | 1140-1170 |

| Aromatic Ring (C=C) | Stretching | 1450-1600 |

| Ether (C-O-C) | Stretching | 1050-1150 |

Data is illustrative and based on general principles and data for related compounds such as benzoic acid. docbrown.inforesearchgate.net

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of the molecule, which can further aid in structural confirmation. For this compound (C₁₀H₁₂O₅S), the molecular weight is 244.27 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed. The fragmentation pattern often involves the loss of small, stable molecules or radicals. Key fragments for this compound could arise from the cleavage of the C-S bond, loss of the carboxyl group (a loss of 45 Da), or fragmentation within the methoxyethyl side chain. docbrown.infonist.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose.

The development of a robust HPLC method is critical for the quality control of this compound. Reversed-phase HPLC (RP-HPLC) is the technique of choice for analyzing such polar aromatic compounds. longdom.org

Method development involves the optimization of several parameters:

Column: A C18 column is typically used, providing a nonpolar stationary phase that retains the analyte based on hydrophobic interactions. uoa.grhelixchrom.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. uoa.grekb.eg The gradient allows for the efficient separation of the main compound from any potential impurities with different polarities.

Detector: A Diode-Array Detector (DAD) or a UV detector is used for detection. The wavelength is set to the absorption maximum of the benzoic acid chromophore, typically around 230-254 nm. longdom.orguoa.gr

Flow Rate and Temperature: These are optimized to achieve good peak shape and resolution within a reasonable analysis time. A flow rate of 0.8-1.0 mL/min is standard. longdom.orguoa.gr

The method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. longdom.orgekb.eg

Table 3: Typical Parameters for RP-HPLC Method Development

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | C18, 5 µm particle size (e.g., 4.6 x 150 mm) | Separation based on hydrophobicity. longdom.org |

| Mobile Phase A | 0.1% Phosphoric acid or Ammonium acetate buffer (pH ~4.2) | Controls ionization of the carboxylic acid. longdom.orguoa.gr |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic modifier to elute the compound. uoa.gr |

| Elution Mode | Gradient | Ensures separation of components with varying polarity. ekb.eg |

| Flow Rate | 0.8 - 1.0 mL/min | Optimizes analysis time and peak resolution. longdom.org |

| Detection | UV at ~230 nm or ~254 nm | Quantification based on UV absorbance. uoa.gr |

| Injection Volume | 5 - 20 µL | Introduction of the sample into the system. |

Coupling chromatographic separation with mass spectrometry detection provides unparalleled sensitivity and specificity, enabling the identification and quantification of trace-level impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is a powerful tool for analyzing this compound. After separation on an HPLC system, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is the most suitable ionization technique, typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. psu.eduresearchgate.net Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to collision-induced dissociation to generate specific product ions. Monitoring these specific mass transitions (Selected Reaction Monitoring, SRM) provides high selectivity and quantitative accuracy, even in complex matrices. psu.edursc.org This technique is invaluable for impurity profiling and metabolic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) While less direct for a polar, non-volatile compound like a carboxylic acid, GC-MS can be used following a derivatization step. rsc.org The carboxylic acid group must be converted to a more volatile ester (e.g., a methyl ester) to be amenable to GC analysis. nih.gov After derivatization, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. GC-MS provides excellent separation efficiency and generates reproducible mass spectra that can be compared against libraries for identification. scholarsresearchlibrary.comresearchgate.net

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Table 4: Representative Crystal Data Parameters from X-Ray Diffraction

| Parameter | Example Data Type | Information Provided |

|---|---|---|

| Crystal System | e.g., Monoclinic | The basic geometric shape of the unit cell. |

| Space Group | e.g., P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); β (°) | The lengths and angles of the unit cell edges. |

| Volume (V) | ų | The volume of the unit cell. |

| Z | e.g., 4 | The number of molecules in the unit cell. |

| Calculated Density (Dx) | Mg m⁻³ | The density of the crystal. |

This table illustrates the type of data obtained from an X-ray crystallography experiment, using parameters from a related benzoic acid derivative as an example. researchgate.net

Advanced Thermogravimetric Analysis for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides crucial information about the thermal stability and decomposition profile of this compound.

In a typical TGA experiment, the sample is heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots mass loss versus temperature. For this compound, the TGA curve would likely show a stable region at lower temperatures, followed by one or more mass loss steps at higher temperatures corresponding to its decomposition. The onset temperature of decomposition is a key indicator of its thermal stability. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which the decomposition is most rapid. researchgate.net This data is essential for determining safe handling and storage temperatures.

Table 5: Information Derived from Thermogravimetric Analysis (TGA)

| TGA/DTG Parameter | Description | Significance |

|---|---|---|

| Onset Temperature (Tₒₙₛₑₜ) | The temperature at which significant mass loss begins. | Indicates the start of thermal decomposition and defines the upper limit of thermal stability. |

| Decomposition Steps | Distinct regions of mass loss on the TGA curve. | May correspond to the loss of specific functional groups or fragments of the molecule. |

| Peak Decomposition Temperature (Tₚₑₐₖ) | The temperature at which the rate of mass loss is maximal (peak of the DTG curve). | Identifies the point of greatest instability during thermal decomposition. |

| Residual Mass | The percentage of mass remaining at the end of the analysis. | Indicates the amount of non-volatile residue, if any. |

This table describes the typical data and interpretation from a TGA experiment based on the analysis of related organic compounds. researchgate.net

Future Research Directions and Unexplored Avenues for 4 2 Methoxyethanesulfonyl Benzoic Acid

Expanding Synthetic Utility in Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste.

Future research could explore the integration of 4-(2-Methoxyethanesulfonyl)benzoic acid into multi-component reactions (MCRs), which are a cornerstone of cascade synthesis. For instance, the carboxylic acid group can participate in reactions like the Ugi or Passerini reactions. Research into benzo-fused γ-lactams has demonstrated the utility of benzoic acid derivatives in three-component reactions, showcasing how a simple starting material can lead to complex heterocyclic structures. researchgate.net The sulfone and methoxyethyl groups could serve as directing groups or introduce specific physicochemical properties to the final products. Investigating the compatibility of the sulfonyl moiety under various MCR conditions would be a crucial first step in developing novel synthetic pathways to complex molecules initiated from this benzoic acid derivative.

Table 1: Potential Roles of Functional Groups in Cascade Reactions

| Functional Group | Potential Reaction Type | Possible Outcome |

|---|---|---|

| Carboxylic Acid | Ugi, Passerini, or other MCRs | Formation of complex amides, esters, and heterocyclic systems. |

| Sulfone | Michael Acceptor (if activated) | Carbon-carbon bond formation. |

Deepening Understanding of Molecular Recognition and Specificity in Biological Systems

The sulfonyl and carboxylic acid groups are prolific participants in molecular recognition events within biological systems due to their ability to act as hydrogen bond donors and acceptors. Understanding these interactions is fundamental to designing molecules with high affinity and specificity for biological targets.

Crystallographic studies of related sulfonamido benzoic acids reveal intricate networks of intermolecular hydrogen bonds. For example, in 4-(4-Methylbenzenesulfonamido)benzoic acid, N—H⋯O and O—H⋯O hydrogen bonds link molecules into chains. nih.gov Similarly, the crystal structure of 4-(4-Methoxybenzenesulfonamido)benzoic acid shows independent molecules connected by N—H⋯O and O—H⋯O hydrogen bonds, forming a double-chain structure. researchgate.net

Future research on this compound should involve detailed structural biology and biophysical studies. X-ray crystallography of this compound, potentially co-crystallized with target proteins, could elucidate the specific hydrogen bonding patterns and other non-covalent interactions, such as π-stacking, that govern its binding. The flexibility of the methoxyethyl chain could allow it to adopt various conformations to fit into binding pockets, a feature that could be explored to enhance specificity.

Table 2: Intermolecular Interactions in Analogous Sulfonyl Benzoic Acids

| Compound | Observed Hydrogen Bonds | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| 4-(4-Methylbenzenesulfonamido)benzoic acid | N—H⋯O, O—H⋯O | Chains along the a-axis | nih.gov |

Development of Novel Computational Models for Predictive Research

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For a relatively unexplored compound like this compound, in silico methods can offer initial insights into its behavior and potential applications.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to determine its optimized molecular structure, vibrational frequencies, and electronic properties. researchgate.net Such studies, which have been conducted on other benzoic acid derivatives like 4-(carboxyamino)-benzoic acid, allow for the simulation of IR and Raman spectra and the exploration of the molecule's excited states. researchgate.net Furthermore, computational models can predict how the molecule will interact with biological targets through molecular docking simulations. A theoretical study on a complex benzoic acid derivative used first principles to optimize the compound's geometry and compare theoretical spectroscopic data with experimental results, demonstrating the predictive power of these models. mwjscience.com Developing robust computational models for this compound would enable the prediction of its reactivity, stability, and potential as a ligand for various receptors, thereby accelerating its development for specific applications.

Table 3: Application of Computational Methods in Benzoic Acid Research

| Computational Method | Predicted Properties | Purpose and Benefit |

|---|---|---|

| Density Functional Theory (DFT) | Geometric structure, vibrational frequencies, molecular orbitals | Understanding fundamental chemical properties and predicting spectroscopic signatures. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, excited states | Exploring potential photophysical properties. researchgate.net |

| Molecular Docking | Binding affinity and mode with biological targets | Screening for potential biological activity and guiding drug design. |

Exploration of Sustainable Synthesis Approaches